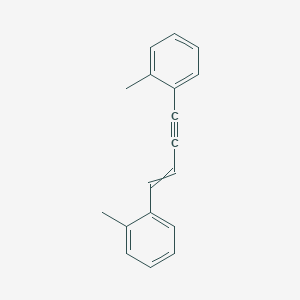![molecular formula C17H18S2 B14288240 1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl- CAS No. 139214-48-5](/img/structure/B14288240.png)
1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-[1,1’-biphenyl]-4-yl-2-methyl- is an organosulfur compound featuring a 1,3-dithiane ring substituted with a biphenyl and a methyl group. This compound is part of the dithiane family, which are heterocyclic compounds composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms . These compounds are known for their versatility in organic synthesis, particularly in the protection of carbonyl groups and in umpolung (polarity inversion) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized by the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of an acid catalyst . The general reaction involves the formation of a cyclic thioacetal:
R2C=O+HSCH2CH2SH→R2C(SCH2CH2S)+H2O
For the specific compound 1,3-Dithiane, 2-[1,1’-biphenyl]-4-yl-2-methyl-, the synthesis would involve the corresponding biphenyl-substituted carbonyl compound and 1,3-propanedithiol under similar conditions.
Industrial Production Methods
Industrial production of 1,3-dithianes typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids (e.g., yttrium triflate) are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithianes undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, often using organolithium reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Alkylated or arylated dithianes.
Applications De Recherche Scientifique
1,3-Dithianes, including 1,3-Dithiane, 2-[1,1’-biphenyl]-4-yl-2-methyl-, have several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dithianes involves their ability to act as nucleophilic acylating agents. The lithiated 1,3-dithiane can react with various electrophiles, allowing for the formation of carbon-carbon bonds . This reactivity is due to the stabilization of the negative charge on the carbon adjacent to the sulfur atoms, which can be deprotonated to form a carbanion .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 2 positions.
1,4-Dithiane: An isomer with sulfur atoms at the 1 and 4 positions.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
Uniqueness
1,3-Dithiane, 2-[1,1’-biphenyl]-4-yl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the biphenyl group can influence the compound’s steric and electronic characteristics, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
Numéro CAS |
139214-48-5 |
|---|---|
Formule moléculaire |
C17H18S2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-methyl-2-(4-phenylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C17H18S2/c1-17(18-12-5-13-19-17)16-10-8-15(9-11-16)14-6-3-2-4-7-14/h2-4,6-11H,5,12-13H2,1H3 |
Clé InChI |
VAYXDLNKFPTUIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)


![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)


![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)


![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
